molecular formula C15H14F3NO2 B8241739 Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B8241739
M. Wt: 297.27 g/mol
InChI Key: CEZSNDLPLSBCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate ( 2306274-90-6) is a high-purity chemical intermediate offered at 95% purity . It features a molecular formula of C15H14F3NO2 and a molecular weight of 297.27 g/mol . This compound integrates a pyrrolidine ring, a privileged scaffold in medicinal chemistry due to its three-dimensional structure and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The molecular structure is further functionalized with an ethynyl group, a versatile handle for click chemistry and other synthetic transformations, and a lipophilic trifluoromethyl group known to enhance metabolic stability and membrane permeability. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for amines, making this compound a valuable chiral building block for the synthesis of more complex molecules . Its structure makes it particularly valuable in pharmaceutical research for constructing novel bioactive compounds, potentially serving as a key intermediate in developing targeted therapies . This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZSNDLPLSBCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Protecting Groups

The benzyloxycarbonyl (Cbz) group is critical for preventing nitrogen oxidation during trifluoromethylation. Alternatives like tert-butoxycarbonyl (Boc) were found to degrade under radical conditions, reducing yields by 20–30%.

Solvent Effects

Polar aprotic solvents (DMF, THF) improve reaction homogeneity, while dichloromethane (DCM) enhances ethynylation rates by stabilizing palladium intermediates.

Catalyst Screening

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination during Sonogashira coupling, increasing ethynylation yields from 65% to 82% .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, saturated derivatives from reduction, and substituted products from nucleophilic substitution.

Scientific Research Applications

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The benzyl ester moiety can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzyl pyrrolidine carboxylates from the evidence, focusing on substituent effects, synthetic methods, physical properties, and applications.

Substituent Diversity and Structural Implications
Compound Name (Example) Substituents at Position 2 Molecular Formula Key Features
Target Compound Ethynyl, trifluoromethyl C₁₅H₁₄F₃NO₂ Rigid ethynyl group; CF₃ enhances stability and lipophilicity.
Benzyl (R)-2-((S)-(diethoxyphosphoryl)... Diethoxyphosphoryl, pyridin-2-ylsulfonyloxy methyl C₂₂H₃₁N₂O₇PS Bulky phosphoryl group; diastereomers and rotamers observed.
Benzyl 3-((2-(trifluoromethyl)-3H-imidazo... Trifluoromethyl-imidazopyridinyl methyl C₂₀H₁₆F₃N₃O₂ Extended aromatic system; potential for π-π interactions in drug design.
Benzyl (2S,4S)-4-fluoro-2-(hydroxymethyl)... Fluoro, hydroxymethyl C₁₃H₁₆FNO₃ Stereochemical complexity; hydroxyl group enables hydrogen bonding.
Benzyl 2-(6-amino-2-methylpyridin-3-yl)... 6-Amino-2-methylpyridinyl C₁₈H₂₁N₃O₂ Amino-pyridine moiety; potential for targeting kinase enzymes.

Key Observations :

  • The trifluoromethyl group in the target compound contrasts with phosphoryl (), imidazopyridinyl (), and fluoro-hydroxymethyl () groups in others. CF₃ improves metabolic resistance compared to hydrolytically labile groups like phosphoryl .
  • The ethynyl group introduces linear geometry, reducing conformational flexibility relative to bulkier substituents (e.g., imidazopyridinyl in ) .
Physical Properties and Stability
  • Physical State: Most analogs (e.g., ) are oils, likely due to moderate molecular weights and non-polar substituents. The target compound is expected to follow this trend.
  • Rotamerism : Compounds with flexible substituents (e.g., phosphoryl in ) exhibit rotamerism, whereas the rigid ethynyl group in the target compound may reduce conformational diversity .
  • Stability : The CF₃ group enhances thermal and oxidative stability compared to hydrolyzable groups like esters or amides in other derivatives .

Q & A

Q. How is this compound utilized as a building block in drug discovery?

  • Methodological Answer : The pyrrolidine core serves as a conformationally restricted scaffold for protease inhibitors or GPCR ligands. The ethynyl group enables click chemistry (e.g., CuAAC with azides) for bioconjugation, while the -CF₃ group improves pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.